molecular formula C9H7FN2O B13305741 8-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one

8-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B13305741
M. Wt: 178.16 g/mol
InChI Key: ARMZVSDVFWONFR-UHFFFAOYSA-N
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Description

8-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 5th position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. For instance, the reaction of 2-aminobenzamide with 5-fluoro-2-methylbenzaldehyde under reflux conditions in ethanol can yield the desired product . Various catalysts, such as Lewis acids, can be employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-5-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both fluorine and methyl groups can enhance its stability and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

8-fluoro-5-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H7FN2O/c1-5-2-3-6(10)8-7(5)9(13)12-4-11-8/h2-4H,1H3,(H,11,12,13)

InChI Key

ARMZVSDVFWONFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)N=CNC2=O

Origin of Product

United States

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